(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
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Description
(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H14ClNOS and its molecular weight is 339.84. The purity is usually 95%.
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Biological Activity
(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C25H19ClN2O2S
- Molar Mass : 446.95 g/mol
- CAS Number : 692260-11-0
Chalcones are known to exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many chalcones inhibit specific kinases and enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : Chalcones often possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
Several studies have reported the anticancer effects of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The compound reduced cell viability by approximately 39.8% and 31.9%, respectively, indicating potent anticancer potential (p < 0.001) .
- Mechanistic Insights : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Multikinase Inhibition : The compound has shown inhibitory activity against multiple kinases involved in tumor progression, including CDK4 and PI3K pathways, which are critical for cell cycle regulation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Efficacy : It has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .
Data Summary Table
Case Study 1: Anticancer Efficacy
A study involving the use of this compound on Caco-2 cells showed a dose-dependent reduction in cell viability. The study concluded that the compound could be further explored for its potential as a therapeutic agent in colorectal cancer treatment.
Case Study 2: Multikinase Inhibition
In a detailed kinase profiling study, this compound was found to be a potent multikinase inhibitor with significant effects on CDK4 and ARK5 kinases, suggesting its potential use in combination therapies for cancers characterized by dysregulated cell cycle progression .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDBDXNCKIANW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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